2-Ethylbenzo[b]thiophene
Overview
Description
2-Ethylbenzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse applications, particularly in the field of pharmaceuticals where they are used as selective estrogen receptor modulators and in other therapeutic areas.
Synthesis Analysis
The synthesis of 2-arylbenzo[b]thiophenes, which are closely related to 2-ethylbenzo[b]thiophenes, has been achieved through intramolecular cyclization methods. A novel approach for synthesizing 2-aryl-3-substituted benzo[b]thiophenes has been proposed, which involves an aromatic nucleophilic substitution reaction and Heck-type coupling, yielding the desired products in about 35% overall yield in 5 steps . Additionally, the synthesis of various 2-aminobenzo[b]thiophenes has been developed using palladium-catalyzed carbon-sulfur bond formation with Na2S2O3 as the sulfur source, providing an efficient and convenient method .
Molecular Structure Analysis
The molecular structure of 2-ethylbenzo[b]thiophene is characterized by the presence of an ethyl group attached to the second carbon of the benzo[b]thiophene core. The structural analysis of related compounds, such as 2-aminobenzo[b]thiophenes, has been facilitated by techniques like IR, 1H NMR, MS, and elemental analysis, confirming the formation of the desired products .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives exhibit a wide range of chemical reactivity. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been shown to undergo reversible photocyclization, producing red-colored closed-ring forms that are stable at elevated temperatures and can withstand numerous coloration/decoloration cycles . The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored, leading to the synthesis of various fused thiophene derivatives with potential pharmaceutical uses . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate has been studied, resulting in the formation of novel pyridines, pyrazoles, and their fused derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylbenzo[b]thiophene and its derivatives are influenced by their molecular structure. For example, the photochromic properties of certain benzo[b]thiophene derivatives have been investigated, revealing their potential for applications in materials science due to their thermally irreversible and fatigue-resistant characteristics . The Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been synthesized and characterized, demonstrating the versatility of benzo[b]thiophene derivatives in forming stable and functional compounds .
Scientific Research Applications
Antitumor Activity2-Ethylbenzo[b]thiophene derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcin
Scientific Research Applications of 2-Ethylbenzo[b]thiophene
Antitumor Activity
2-Ethylbenzo[b]thiophene derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Synthetic Chemistry
2-Ethylbenzo[b]thiophene is involved in various synthetic processes. David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes, which are useful as selective estrogen receptor modulators. Their methodology yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes, highlighting the compound's versatility in chemical synthesis (David et al., 2005). Furthermore, Fournier dit Chabert et al. (2004) developed an efficient phosphine-free palladium coupling for the synthesis of new 2-arylbenzo[b]thiophenes, providing direct access to novel structures of biological interest (Fournier dit Chabert et al., 2004).
Photochromic Properties
Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which possess thermally irreversible and fatigue-resistant photochromic properties. These compounds, including 2-methylbenzo[b]thiophene derivatives, exhibited stable coloration/decoloration cycles, indicating their potential in photochromic applications (Uchida et al., 1990).
Synthesis of Dyes
Sabnis and Rangnekar (1989) researched the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes. The dyes synthesized from 2-aminothiophene derivatives displayed good coloration and fastness properties on polyester, demonstrating the compound's utility in dye synthesis (Sabnis & Rangnekar, 1989).
Pyrolysis Studies
Li et al. (2021) studied the pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a significant intermediate in the pyrolysis of thiophenes. Their findings contribute to the understanding of the thermal stability and decomposition pathways of such compounds (Li et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABUGUCYZQMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzo[b]thiophene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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